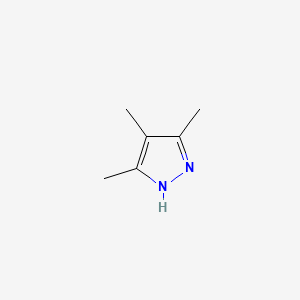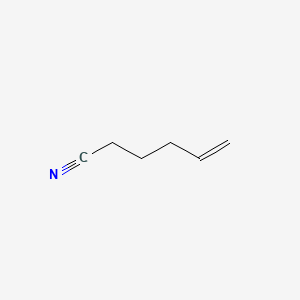
3,4,5-トリメチル-1H-ピラゾール
概要
説明
3,4,5-Trimethylpyrazole is a compound with the molecular formula C6H10N2 . It has an average mass of 110.157 Da and a monoisotopic mass of 110.084396 Da .
Synthesis Analysis
The synthesis of 3,4,5-Trimethylpyrazole involves the formation of complexes with CuCl2 - 2H2O and Cu(NO3)2 2.5H2O . The positioning of the pyrazole ligands in the trimethylpyrazole complex allows for a closer contact, likely the result of pyrazole ring polarization .
Molecular Structure Analysis
The molecular structure of 3,4,5-Trimethylpyrazole consists of a heteroaromatic five-membered ring with two adjacent nitrogen atoms . The positioning of the pyrazole ligands in the trimethylpyrazole complex allows for a closer contact, likely the result of pyrazole ring polarization .
Chemical Reactions Analysis
3,4,5-Trimethylpyrazole can undergo various chemical reactions. For example, in basic conditions, it can form 4-dichloromethyl-3,4,5-trimethylpyrazolenine .
Physical And Chemical Properties Analysis
3,4,5-Trimethylpyrazole has a density of 1.0±0.1 g/cm3, a boiling point of 240.5±9.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.5 mmHg at 25°C . It also has an enthalpy of vaporization of 45.8±3.0 kJ/mol and a flash point of 107.2±11.7 °C .
科学的研究の応用
有機合成中間体
3,4,5-トリメチル-1H-ピラゾールは、有機化学合成の中間体として使用されます。 これは、さまざまな化学反応のビルディングブロックとして機能し、より複雑な化合物に変換することができます .
配位化学
この化合物は、銅(CuII)などの金属と錯体を形成し、それらの結晶構造や配位化学における潜在的な用途について研究されています .
生物活性
ピラゾール誘導体は、幅広い生物活性を示します。 それらは、抗炎症、抗菌、抗真菌、抗がん、抗糖尿病、抗酸化、抗うつ、抗結核、および抗ウイルス特性について調査されています .
フォトルミネッセント材料
ピラゾールから誘導された1,3,5-トリアリールピラゾリン化合物は、優れた蛍光を示し、フォトルミネッセント材料で使用されます。 それらは、有機非線形光学材料や光屈折材料にも応用されています .
金属イオン検出
一部のピラゾール誘導体は、銀(Ag+)などの金属イオンを検出するための高い選択性を持つ蛍光プローブとして作用します .
エネルギッシュな材料
3,4,5-トリニトロ-1H-ピラゾール(TNP)誘導体は、その高密度と低感度でのエネルギーについて調査されています。 これらの特性により、エネルギー材料での使用に適しています .
Safety and Hazards
作用機序
Target of Action
Pyrazole derivatives have been known to exhibit diverse pharmacological effects, suggesting they interact with a variety of biological targets .
Mode of Action
Pyrazole compounds, in general, are known for their ability to donate and accept hydrogen bonds, which allows them to establish intermolecular interactions with various biological targets .
Biochemical Pathways
It’s worth noting that pyrazole derivatives have been associated with a wide range of biological activities, implying that they may influence multiple biochemical pathways .
Result of Action
Pyrazole derivatives have been reported to exhibit a variety of pharmacological effects, suggesting that they may induce diverse molecular and cellular changes .
生化学分析
Biochemical Properties
3,4,5-Trimethylpyrazole plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with copper(II) ions, forming complexes that can influence the activity of metalloenzymes. For instance, 3,4,5-Trimethylpyrazole forms a 2:1 ligand-to-metal complex with copper(II) chloride, which adopts a square-pyramidal coordination geometry . These interactions can modulate the catalytic activity of enzymes that require copper as a cofactor, thereby affecting various biochemical pathways.
Cellular Effects
The effects of 3,4,5-Trimethylpyrazole on cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, 3,4,5-Trimethylpyrazole can alter the expression of genes involved in metabolic pathways, potentially leading to changes in cellular energy production and utilization. Additionally, its interaction with copper(II) ions can affect the redox state of cells, influencing oxidative stress responses and cellular homeostasis .
Molecular Mechanism
At the molecular level, 3,4,5-Trimethylpyrazole exerts its effects through several mechanisms. One key mechanism involves the binding of 3,4,5-Trimethylpyrazole to copper(II) ions, forming stable complexes that can inhibit or activate metalloenzymes. This binding can lead to changes in enzyme conformation and activity, thereby modulating biochemical pathways. Furthermore, 3,4,5-Trimethylpyrazole can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional landscape of cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,4,5-Trimethylpyrazole can vary over time. The stability of 3,4,5-Trimethylpyrazole is an important factor, as it can degrade under certain conditions, leading to changes in its biochemical activity. Long-term studies have shown that 3,4,5-Trimethylpyrazole can have sustained effects on cellular function, particularly in terms of enzyme activity and gene expression. These temporal effects are crucial for understanding the potential therapeutic applications and limitations of 3,4,5-Trimethylpyrazole .
Dosage Effects in Animal Models
The effects of 3,4,5-Trimethylpyrazole in animal models are dose-dependent. At low doses, 3,4,5-Trimethylpyrazole can modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, 3,4,5-Trimethylpyrazole can induce adverse effects, including oxidative stress and cellular damage. These dose-dependent effects highlight the importance of careful dosage optimization in potential therapeutic applications .
Metabolic Pathways
3,4,5-Trimethylpyrazole is involved in several metabolic pathways, particularly those related to copper metabolism. It interacts with enzymes that utilize copper as a cofactor, influencing metabolic flux and the levels of various metabolites. Additionally, 3,4,5-Trimethylpyrazole can affect the degradation of other biomolecules, thereby modulating overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, 3,4,5-Trimethylpyrazole is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the localization and accumulation of 3,4,5-Trimethylpyrazole, affecting its biochemical activity. For example, binding to copper transport proteins can facilitate the cellular uptake and distribution of 3,4,5-Trimethylpyrazole, thereby modulating its effects on cellular processes .
Subcellular Localization
The subcellular localization of 3,4,5-Trimethylpyrazole is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, 3,4,5-Trimethylpyrazole may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding the subcellular localization of 3,4,5-Trimethylpyrazole is essential for elucidating its precise biochemical roles .
特性
IUPAC Name |
3,4,5-trimethyl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2/c1-4-5(2)7-8-6(4)3/h1-3H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUVAAOZUPLEYBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70203687 | |
| Record name | 3,4,5-Trimethylpyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70203687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5519-42-6 | |
| Record name | 3,4,5-Trimethylpyrazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005519426 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4,5-Trimethylpyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70203687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4,5-trimethyl-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4,5-TRIMETHYLPYRAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U620SU1FNR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















